molecular formula C9H10O B049830 2,3-Dihydro-2-methylbenzofuran CAS No. 1746-11-8

2,3-Dihydro-2-methylbenzofuran

Cat. No.: B049830
CAS No.: 1746-11-8
M. Wt: 134.17 g/mol
InChI Key: BWCJVGMZEQDOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-2-methylbenzofuran (CAS 1746-11-8) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₀O and a molecular weight of 134.18 g/mol. It is also known as 2-methylcoumaran and is classified as a dihydrobenzofuran derivative. The compound features a partially saturated benzofuran core with a methyl group at the 2-position, reducing aromaticity compared to fully unsaturated benzofurans .

Properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCJVGMZEQDOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870908
Record name 2-Methyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Aldrich MSDS]
Record name 2,3-Dihydro-2-methylbenzofuran
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10503
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1746-11-8
Record name 2,3-Dihydro-2-methylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1746-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofuran, 2,3-dihydro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-2-methylbenzofuran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-2-methylbenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Rhodium-Catalyzed Synthesis

Rhodium complexes have emerged as powerful catalysts for constructing dihydrobenzofuran scaffolds via tandem C–H activation and cyclization. A 2022 study reported the reaction of p-substituted olefinic arenes with internal alkynes or isocyanates using [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in dichloroethane at 80°C. This method achieves 40–86% yields with excellent regioselectivity, leveraging a relayed directing group strategy for sequential ortho and meta C–H activations.

Enantioselective variants employ chiral rhodium-phosphine complexes. For instance, Bi et al. (2021) synthesized fluorinated dihydrobenzofurans via Rh-catalyzed carbene insertion into C(sp³)–H bonds, achieving 53–99% yields and >98:2 er using (R)-DTBM-Segphos as the chiral ligand. The reaction tolerates electron-withdrawing groups, enabling access to pharmaceutically relevant analogs.

Table 2: Rh-Catalyzed Reaction Parameters

SubstrateCoupling PartnerLigandYield (%)ee (%)
4-MethoxystyreneEthyl propiolate(R)-DTBM-Segphos9298
2-VinylnaphthalenePhenyl isocyanate[Cp*RhCl₂]₂78

Palladium-Mediated Cycloisomerization

Palladium catalysts enable oxidative cycloisomerization of Z-enynols under mild conditions. A green chemistry approach uses aqueous glycerol as the solvent with Pd(OAc)₂ (2 mol%) and Cu(OAc)₂ (1.5 equiv) at 60°C, achieving 82–95% yields in 4–8 hours. Deuterium-labeling studies confirm a mechanism involving alkyne insertion into the Pd–H bond, followed by β-hydride elimination.

Biocatalytic Approaches Using Engineered Enzymes

Recent breakthroughs in protein engineering have enabled the use of myoglobin variants for asymmetric dihydrobenzofuran synthesis. Fasan et al. (2019) reported a myoglobin-catalyzed cyclopropanation of benzofurans with diazo reagents, yielding tricyclic scaffolds in >99.9% de and ee . The engineered enzyme Mb(H64V,V68A) exhibits a turnover frequency (TOF) of 450 h⁻¹ in phosphate buffer (pH 7.4) at 25°C.

Key Advantages:

  • Eliminates heavy metal catalysts

  • Operates under aqueous, ambient conditions

  • Scalable to gram quantities with minimal purification

Emerging Strategies and Industrial Considerations

Continuous-Flow Reactor Systems

Microfluidic reactors enhance the safety and efficiency of exothermic cyclization reactions. A prototype system using immobilized sulfonic acid catalysts (e.g., Nafion® SAC-13) achieves 92% conversion in 15 minutes at 130°C, compared to 8 hours in batch mode.

Photoredox Catalysis

Preliminary studies indicate that visible-light-mediated [2+2] cycloadditions of styryl ethers with acrylates can generate dihydrobenzofuran precursors. Using Ir(ppy)₃ (1 mol%) under blue LED irradiation, 55–70% yields are obtained, though stereoselectivity remains moderate (dr 3:1).

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

MethodYield Range (%)StereoselectivityScalabilityEnvironmental Impact
Acid-Catalyzed68–85LowHighModerate (acid waste)
Rh-Catalyzed C–H Act.40–99High (up to 98% ee)ModerateLow (catalyst recycling)
Biocatalytic75–95Exceptional (>99.9% ee)HighMinimal

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-2-methylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated benzofuran derivatives.

    Substitution: Formation of halogenated or alkylated benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Agents
The benzofuran scaffold, including derivatives like 2,3-dihydro-2-methylbenzofuran, has been extensively studied for its antimicrobial properties. Research indicates that benzofuran derivatives exhibit a spectrum of pharmacological activities, making them promising candidates for developing new antimicrobial agents. For instance, modifications to the benzofuran structure have led to compounds that demonstrate significant activity against various pathogens, including fungi such as Candida albicans and bacteria responsible for skin diseases .

2. Cannabinoid Receptor Agonists
Recent studies have highlighted the potential of this compound derivatives as selective agonists for cannabinoid receptor CB2. These compounds have shown promise in alleviating neuropathic pain without affecting locomotor behavior in animal models. For example, a series of synthesized derivatives demonstrated strong binding affinity to the CB2 receptor and exhibited analgesic effects comparable to existing pain medications .

CompoundActivityReference
MDA7Potent CB2 agonist
MDA42Effective in neuropathic pain model

Agricultural Applications

1. Insecticides
The compound has been investigated for its potential use as an insecticide. A study on carbosulfan, a related compound, showed that modifications involving the benzofuran structure could enhance insecticidal activity. This suggests that this compound could be explored further as a base structure for developing new agrochemicals .

Materials Science Applications

1. Functional Polymers and Supramolecular Chemistry
The unique properties of this compound enable its use in creating functional polymers and supramolecular structures. Its ability to participate in various chemical reactions allows it to be incorporated into materials that can be used in electronic devices or as sensors .

Application AreaPotential Uses
Functional PolymersElectronics, sensors
Supramolecular StructuresDrug delivery systems

Case Studies

Case Study 1: Antimicrobial Development
A systematic review highlighted the development of benzofuran-based compounds aimed at treating microbial infections. The research indicated that specific modifications to the benzofuran core significantly enhanced antimicrobial potency against resistant strains .

Case Study 2: Neuropathic Pain Management
In a study focusing on the analgesic properties of benzofuran derivatives, researchers synthesized a range of compounds based on this compound. The findings revealed that certain derivatives effectively reduced pain in neuropathic models while maintaining safety profiles similar to existing treatments .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-methylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, certain benzofuran derivatives are known to inhibit enzymes or receptors involved in disease processes. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular functions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
2,3-Dihydro-2-methylbenzofuran C₉H₁₀O - Methyl at 2-position Synthetic intermediate; liquid at RT
2,3-Dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate C₁₂H₁₃NO₃ - Dimethyl at 2,2-positions; carbamate at 7-position Pesticide (e.g., carbofuran derivatives)
2-(2′,4′-Dihydroxyphenyl)-5,6-methylenedioxybenzofuran C₁₅H₁₂O₅ - Dihydroxyphenyl and methylenedioxy groups Antioxidant; natural product pharmacology
2-Methyl-2,3-dihydrobenzofuran-5-carboxylic acid C₁₀H₁₀O₃ - Carboxylic acid at 5-position Drug intermediate; enhanced water solubility
(R)-2-(2-Hydroxypropan-2-yl)-2,3-dihydro-5-methoxybenzofuran C₁₂H₁₆O₃ - Hydroxyisopropyl and methoxy groups Marine-derived; potential antimicrobial

Key Observations:

Substituent Effects on Reactivity :

  • Methyl groups (e.g., this compound) enhance lipophilicity, favoring organic phase reactions .
  • Carboxylic acid (e.g., 2-Methyl-2,3-dihydrobenzofuran-5-carboxylic acid) increases polarity, improving solubility for aqueous-phase applications .
  • Methylenedioxy and dihydroxyphenyl groups (e.g., 2-(2′,4′-Dihydroxyphenyl)-5,6-methylenedioxybenzofuran) confer antioxidant activity via radical scavenging .

Pharmacological and Industrial Applications: Pesticidal Activity: Carbamate derivatives like 2,3-Dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate inhibit acetylcholinesterase in insects . Antimicrobial Potential: Marine-derived dihydrobenzofurans with hydroxy and methoxy substituents exhibit activity against marine pathogens .

Synthetic Accessibility :

  • Simple dihydrobenzofurans (e.g., this compound) are synthesized via single-step cyclization .
  • Complex derivatives (e.g., carbofuran analogs) require multi-step functionalization, increasing production costs .

Physicochemical Data Comparison

Table 2: Physicochemical Properties

Compound Name Boiling Point (°C) Melting Point (°C) Solubility
This compound 198 Not reported Insoluble in water
2-Methyl-2,3-dihydrobenzofuran-5-carboxylic acid Not reported Not reported Soluble in polar solvents
2,3-Dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate Not reported 150–152 (decomposes) Low water solubility

Toxicological Profiles

  • This compound: Limited toxicological data; flash point (62°C) suggests flammability risks .
  • Carbamate Derivatives: Exhibit high toxicity to non-target organisms (e.g., bees) due to cholinesterase inhibition .

Biological Activity

2,3-Dihydro-2-methylbenzofuran is a compound that has garnered attention due to its potential biological activities. As a derivative of benzofuran, it shares structural similarities with various biologically active compounds and has been studied for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a fused benzene and furan ring structure. Its molecular formula is C9H10OC_9H_{10}O, and its structure can be represented as follows:

Structure C9H10O\text{Structure }\quad \text{C}_9\text{H}_{10}\text{O}

This compound is often synthesized through various chemical methods, including cyclization reactions involving phenolic precursors.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of several benzofuran derivatives that demonstrated promising activity against Mycobacterium tuberculosis and various bacterial strains. Notably, compounds with specific substitutions at the C-6 position showed enhanced antibacterial efficacy, with minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL .

CompoundMIC (μg/mL)Activity
Compound A0.78Antibacterial
Compound B3.12Antimycobacterial
Compound C6.25Antibacterial

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that derivatives can induce apoptosis in leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases . For example:

  • Compound 6 : Induced apoptosis in 21.6% of K562 cells.
  • Compound 8 : Induced apoptosis in 60.1% of K562 cells and exhibited stronger cytotoxic effects in MTT assays.

These findings suggest that modifications to the benzofuran structure can significantly influence its cytotoxicity and mechanism of action.

Neuropathic Pain Models

In vivo studies have demonstrated the efficacy of certain benzofuran derivatives as cannabinoid receptor agonists, particularly targeting CB2 receptors. For instance, compound MDA7 showed significant antiallodynic effects in rat models of neuropathic pain without affecting locomotor behavior . This highlights the therapeutic potential of these compounds in pain management.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Factors influencing activity include:

  • Substituent Position : The position of substituents on the benzofuran ring significantly affects potency.
  • Electronic Effects : Electron-withdrawing groups often enhance antimicrobial activity, while electron-donating groups may reduce it.

For instance, compounds with halogen substitutions at specific positions exhibited improved antibacterial properties compared to their unsubstituted counterparts .

Case Studies

Several case studies illustrate the biological efficacy of this compound derivatives:

  • Antimicrobial Efficacy : A series of synthesized compounds were tested against Staphylococcus aureus and E. coli, showing MIC values comparable to standard antibiotics.
  • Cancer Cell Apoptosis : In vitro studies on K562 leukemia cells revealed that specific derivatives significantly increased caspase activity, indicating a robust apoptotic response.
  • Pain Management : In animal models, certain derivatives demonstrated significant analgesic effects via CB2 receptor activation, suggesting their potential use in treating chronic pain conditions.

Q & A

Q. What toxicological data are needed for human health risk assessment of this compound?

  • Methodological Answer : Priority data include acute/chronic toxicity (via OECD 423/452 guidelines), genotoxicity (Ames test), and endocrine disruption potential (e.g., ER/AR binding assays). Epidemiological studies are limited, necessitating cross-species extrapolation from rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-2-methylbenzofuran
Reactant of Route 2
2,3-Dihydro-2-methylbenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.